3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid
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Overview
Description
3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid is a chemical compound with the molecular formula C13H11NO5 and a molecular weight of 261.23 g/mol . This compound is also known by its IUPAC name, N-[(4-oxo-4H-chromen-2-yl)carbonyl]-beta-alanine . It is characterized by the presence of a chromone moiety, which is a common structural motif in various natural products and synthetic compounds.
Mechanism of Action
Mode of Action
Without specific target information, the mode of action of 3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid remains largely speculative. The compound’s chromene core is a common motif in bioactive molecules, suggesting potential interactions with biological targets that lead to changes in cellular function .
Biochemical Pathways
Chromene derivatives have been implicated in a variety of biological processes, suggesting that this compound may also interact with multiple pathways .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .
Preparation Methods
The synthesis of 3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid typically involves the reaction of 4-oxo-4H-chromen-2-carboxylic acid with beta-alanine in the presence of a coupling agent . The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid undergoes various chemical reactions, including:
Oxidation: The chromone moiety can be oxidized under specific conditions to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chromone ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens or nitronium ions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid has several scientific research applications:
Comparison with Similar Compounds
3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid can be compared with other chromone-based compounds, such as:
4-oxo-4H-chromen-2-carboxylic acid: A precursor in the synthesis of the target compound.
5,7-dimethoxy-4-oxo-4H-chromen-2-yl)propanoic acid: A structurally similar compound with different substituents on the chromone ring.
Emodin: A natural anthraquinone derivative with similar biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
67733-00-0 |
---|---|
Molecular Formula |
C13H11NO5 |
Molecular Weight |
261.2 |
Purity |
95 |
Origin of Product |
United States |
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